N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide
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Description
N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide is a useful research compound. Its molecular formula is C27H18BrClN4O and its molecular weight is 529.82. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds synthesized from similar chemical frameworks have shown notable antimicrobial activities. For instance, Patel et al. (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, revealing that certain derivatives displayed good activity against standard drugs (Patel & Shaikh, 2011). Similarly, Patel, Mistry, and Desai (2006) explored the synthesis and antimicrobial activity of newer quinazolinones, further emphasizing the potential of quinazolinone derivatives in combating microbial infections (Patel, Mistry, & Desai, 2006).
Antitumor Applications
Investigations into quinazolinone derivatives have also highlighted their potential in antitumor applications. Bavetsias et al. (2002) designed water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, achieving compounds with significantly enhanced water solubility and cytotoxicity, thus retaining novel biochemical characteristics for antitumor activity (Bavetsias et al., 2002).
Antiviral Activities
The synthesis of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one derivatives has been investigated for antiviral activities. Selvam et al. (2010) evaluated these compounds for their in vitro antiviral activity against HIV, HSV, and vaccinia viruses, identifying specific derivatives that exhibited distinct antiviral activity (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrClN4O/c28-19-9-12-21(13-10-19)30-26(34)18-7-4-8-22(15-18)31-27-32-24-14-11-20(29)16-23(24)25(33-27)17-5-2-1-3-6-17/h1-16H,(H,30,34)(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVJIAUNFQENSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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